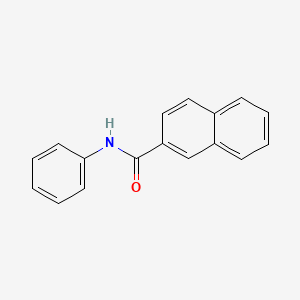

N-phenylnaphthalene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17(18-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQXYRBOXDPXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427547 | |

| Record name | N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70021-83-9 | |

| Record name | N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Phenylnaphthalene 2 Carboxamide and Its Derivatives

Strategic Approaches to N-Phenylnaphthalene-2-carboxamide Core Synthesis

The construction of the core this compound structure primarily relies on the formation of a robust amide bond between a naphthalene-2-carboxylic acid moiety and an aniline (B41778) derivative.

Amidation Reactions from Naphthalene-2-carboxylic Acid Precursors

The most direct route to this compound involves the amidation of naphthalene-2-carboxylic acid or its activated derivatives with aniline. In its simplest form, this reaction can be achieved by heating the carboxylic acid and aniline, which forms an ammonium (B1175870) carboxylate salt that subsequently dehydrates at high temperatures to yield the amide and water. libretexts.orgquora.com

However, to achieve higher yields and milder reaction conditions, the carboxylic acid is typically activated. This involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. Common strategies include the conversion of the carboxylic acid to an acid chloride (naphthalene-2-carbonyl chloride) or the use of in-situ coupling reagents. catalyticamidation.info For instance, research on related structures, such as N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides, demonstrates the condensation of the corresponding carboxylic acid with an amine using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. nih.gov This highlights a widely applicable and effective method for forging the central amide linkage.

Microwave-Assisted Synthetic Protocols

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted synthesis has emerged as a powerful tool. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times from hours to mere minutes. researchgate.netnih.govjocpr.com

The synthesis of structurally similar compounds, such as various N-aryl-hydroxynaphthalene-carboxamides, has been successfully achieved using microwave-assisted protocols. researchgate.netresearchgate.net These methods often involve the reaction of the carboxylic acid precursor with the appropriate amine in a suitable solvent, sometimes with a catalyst, inside a dedicated microwave reactor. researchgate.net The efficiency of microwave heating can also be leveraged in solvent-free conditions, further enhancing the environmental credentials of the synthesis. jocpr.com The application of microwave irradiation is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries for screening purposes.

Evaluation of Coupling Reagents and Catalytic Systems

The choice of coupling reagent or catalytic system is critical for the successful synthesis of this compound, influencing reaction efficiency, yield, and the purity of the final product. nih.gov These reagents are designed to activate the carboxylic acid for amidation. bachem.com

Coupling Reagents: A vast array of coupling reagents has been developed, broadly categorized into carbodiimides and onium (aminium/phosphonium) salts. uni-kiel.de

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are cost-effective and widely used. uni-kiel.depeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, DCC can lead to the formation of N-acylurea byproducts that can be difficult to remove, although the urea (B33335) from DIC is more soluble. uni-kiel.depeptide.com

Onium Salts are generally more efficient and lead to fewer side reactions. bachem.com Reagents like HBTU, HATU, and PyBOP are highly effective, especially for sterically hindered substrates. peptide.comsigmaaldrich.com They react with the carboxylic acid to form an activated ester, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which helps to increase efficiency and suppress potential racemization. peptide.comsigmaaldrich.com Newer reagents like COMU, which are based on Oxyma Pure, offer comparable efficiency to HATU but with improved safety profiles, as they avoid the potentially explosive benzotriazole (B28993) components. bachem.comsigmaaldrich.com

Catalytic Systems: In a move towards more atom-economic and sustainable chemistry, research has focused on developing catalytic systems for direct amidation. catalyticamidation.info These approaches avoid the use of stoichiometric activating agents and reduce waste. Boron-based catalysts, such as boronic acids, and silicon-based catalysts, like triarylsilanols, have shown promise in facilitating the direct condensation of carboxylic acids and amines with only water as the byproduct. catalyticamidation.infoacs.orgmdpi.com

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Key Features & Considerations |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Inexpensive, effective; byproduct (DCU) is poorly soluble, can complicate purification. uni-kiel.depeptide.com |

| Diisopropylcarbodiimide | DIC | Similar to DCC, but byproduct is more soluble, making it suitable for solid-phase synthesis. uni-kiel.depeptide.com | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble reagent and byproduct, allowing for easy aqueous workup. peptide.com | |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very efficient, fast reactions; often used with HOBt to reduce racemization. peptide.comsigmaaldrich.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | More reactive than HBTU due to the HOAt-derived active ester; very efficient for difficult couplings. peptide.comsigmaaldrich.com | |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Oxyma-based reagent with efficiency comparable to HATU but with a better safety profile (non-explosive). bachem.comsigmaaldrich.com | |

| Phosphonium (B103445) Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | One of the first phosphonium reagents; highly effective but generates a carcinogenic byproduct. Largely replaced. peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Popular and effective reagent; less potent than HATU but very reliable for standard couplings. sigmaaldrich.com |

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile template for further functionalization. Derivatization is typically performed to introduce new chemical properties or to build more complex molecular architectures. nih.gov

Azo Coupling Reactions and Chromophore Integration

Azo coupling is a powerful reaction for installing a brightly colored azo group (-N=N-) into an aromatic system, thereby creating a chromophore. wikipedia.org The reaction involves an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline derivative. wikipedia.orgresearchgate.net

To integrate an azo group into the this compound scaffold, one of its aromatic rings must be suitably activated. For example, if a hydroxyl or amino group is present on either the naphthalene (B1677914) or the phenyl ring (e.g., 3-hydroxy-N-phenylnaphthalene-2-carboxamide), that ring becomes a potent nucleophile for coupling with a diazonium salt. wikipedia.orgcuhk.edu.hk Alternatively, an amino-functionalized this compound can be converted into a diazonium salt itself (via reaction with nitrous acid) and then coupled with another activated aromatic compound. vulcanchem.comresearchgate.net This strategy allows for the synthesis of a wide array of azo dyes with the this compound core, enabling the tuning of their optical properties. A documented synthesis of a complex molecule containing two azo groups and this compound-like units proceeds through sequential diazotization and coupling steps, demonstrating the viability of this approach. vulcanchem.com

Halogenation and Introduction of Electrophilic Substituents

The introduction of halogens (F, Cl, Br, I) and other electrophilic groups onto the aromatic rings of the this compound scaffold is a common derivatization strategy. These modifications can significantly alter the electronic, steric, and lipophilic properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to achieve this functionalization.

The feasibility of this approach is well-documented. For example, derivatives such as N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide and various mono-, di-, and trichlorinated 1-hydroxynaphthalene-2-carboxanilides have been synthesized and studied. researchgate.net The presence of substituents like chlorine and the highly electron-withdrawing trifluoromethyl group demonstrates that the scaffold is amenable to a range of electrophilic substitution reactions, allowing for fine-tuning of its chemical characteristics.

Table 2: Examples of Synthesized this compound Derivatives

| Derivative Name | Core Scaffold Modification | Substituent(s) on Phenyl Ring | Substituent(s) on Naphthalene Ring |

|---|---|---|---|

| This compound | Base Scaffold | None | None |

| 6-Hydroxy-N-phenylnaphthalene-2-carboxamide | Hydroxylation | None | 6-OH |

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Isomer with Hydroxylation | 3,5-di-Cl | 1-OH |

| N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | Hydroxylation | 2-Cl, 5-CF₃ | 3-OH |

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | Hydroxylation | 3,5-di-CF₃ | 3-OH |

| N-[3-(4-phenyl-1-piperazinyl)propyl]-6-methoxynaphthalene-2-carboxamide | Amine Derivatization | 3-(4-phenyl-1-piperazinyl)propyl (on Amide N) | 6-OCH₃ |

Alkoxy and Alkyl Substitutions on Aromatic Moieties

The introduction of alkoxy and alkyl groups onto the aromatic rings of this compound derivatives is a common strategy to modulate their physicochemical properties. These substitutions are typically achieved by utilizing appropriately substituted starting materials, namely substituted anilines or naphthalenecarboxylic acids.

A prevalent synthetic route involves the condensation of a naphthalene carboxylic acid with a substituted aniline. For instance, a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides were synthesized by reacting 3-hydroxynaphthalene-2-carboxylic acid with various alkoxy-substituted anilines. nih.gov The synthesis of the required alkoxyanilines was accomplished through the alkylation of the corresponding aminophenols with alkyl bromides in the presence of sodium hydride. nih.gov

Similarly, N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides and their positional isomers have been prepared. nih.gov These syntheses also commenced with the preparation of alkoxy-substituted anilines, which were then condensed with the relevant hydroxynaphthalene carboxylic acid. nih.gov The general approach underscores the importance of preparing the substituted precursors to introduce the desired alkyl or alkoxy functionalities.

Microwave-assisted synthesis has emerged as an efficient method for these condensations. The reaction of 1-hydroxynaphthalene-2-carboxylic acid with substituted anilines, including methylated and methoxylated variants, has been successfully carried out using phosphorus trichloride (B1173362) in chlorobenzene (B131634) under microwave irradiation. researchgate.net This technique often leads to shorter reaction times and improved yields compared to conventional heating. nih.govnih.gov

The following table summarizes the synthesis of various alkoxy and alkyl-substituted this compound derivatives.

| Starting Materials | Reagents and Conditions | Product | Reference |

| 3-Hydroxynaphthalene-2-carboxylic acid, Alkoxy-anilines | PCl₃, Chlorobenzene, Microwave | N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | nih.gov |

| 1-Hydroxynaphthalene-2-carboxylic acid, Alkoxy-anilines | PCl₃, Chlorobenzene, Microwave | N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides | nih.gov |

| 1-Hydroxynaphthalene-2-carboxylic acid, Substituted anilines | PCl₃, Chlorobenzene, Microwave | Methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides | researchgate.net |

| 2-Hydroxynaphthalene-1-carboxylic acid, Alkoxy-anilines | PCl₃, Chlorobenzene, Microwave | N-(Alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides | nih.gov |

Lithiation-Based Functionalization for Regioselective Synthesis

Lithiation is a powerful tool for the regioselective functionalization of aromatic compounds. While direct lithiation studies on this compound are not extensively reported, research on analogous structures provides significant insights into potential synthetic pathways.

For example, the lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, a structurally related amide, has been demonstrated to occur with high regioselectivity. Using a complex of n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-60 °C), lithiation occurred selectively at the 3-position of the quinoline (B57606) ring. Current time information in Bangalore, IN. Subsequent reactions with various electrophiles allowed for the introduction of different functional groups at this position in good yields (59-74%). Current time information in Bangalore, IN. This directed metallation is guided by the carboxamide group, highlighting its potential as a directing group for regioselective functionalization in similar systems.

This methodology suggests that a similar approach could be applied to this compound, potentially enabling the introduction of substituents at the C1 or C3 positions of the naphthalene ring, which are adjacent to the carboxamide group. The choice of the lithiating agent, solvent, and temperature would be crucial in controlling the regioselectivity and preventing side reactions.

Aminolysis and Other Derivatization Approaches

The core structure of this compound is formed through an aminolysis reaction, specifically the formation of an amide bond between a naphthalene carboxylic acid derivative and an aniline. A common and effective method is the acylation of an aniline with a naphthoyl chloride.

One established two-step method involves first converting the naphthalene carboxylic acid (e.g., 1-naphthalene-carboxylic acid) to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) in a solvent such as toluene. nih.gov The resulting 1-naphthoyl chloride is then reacted with a substituted aniline in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) to yield the desired N-substituted naphthalene-1-carboxanilide. nih.gov

Alternatively, one-pot syntheses are often employed for their efficiency. The condensation of a naphthalene carboxylic acid with an aniline can be achieved directly using a coupling agent. Phosphorus trichloride (PCl₃) in a solvent like chlorobenzene has proven effective, particularly with microwave assistance, for the synthesis of various N-substituted hydroxynaphthalene carboxamides. nih.govnih.govresearchgate.netresearchgate.net This approach avoids the isolation of the intermediate acid chloride.

The following table outlines common aminolysis approaches.

| Naphthalene Precursor | Aniline Precursor | Reagents and Conditions | Product Type | Reference |

| 1-Naphthalene-carboxylic acid | Substituted aniline | 1. SOCl₂, Toluene2. Triethylamine, Dichloromethane | N-Substituted naphthalene-1-carboxanilides | nih.gov |

| 3-Hydroxynaphthalene-2-carboxylic acid | Alkoxy-aniline | PCl₃, Chlorobenzene, Microwave | N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | nih.gov |

| 1-Hydroxynaphthalene-2-carboxylic acid | Substituted aniline | PCl₃, Chlorobenzene, Microwave | N-Aryl-1-hydroxynaphthalene-2-carboxamides | researchgate.net |

Purity Assessment and Isolation Techniques in Synthesis

The synthesis of this compound and its derivatives requires robust purification and analytical methods to ensure the isolation of the target compound with high purity.

Chromatographic Purification Methods (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for monitoring reaction progress and purifying the final products.

Thin Layer Chromatography (TLC) is routinely used to monitor the progress of synthetic reactions. nih.gov By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄) and eluting with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized, allowing for the determination of the reaction endpoint. nih.gov

Column Chromatography is a standard method for the purification of this compound derivatives. After the reaction is complete and a preliminary work-up is performed, the crude product is often subjected to column chromatography over silica gel to separate the desired compound from unreacted starting materials, reagents, and byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final compounds and for determining certain physicochemical properties. For instance, reversed-phase HPLC (RP-HPLC) has been used to determine the lipophilicity (expressed as log k) of N-substituted naphthalene-1-carboxanilides. nih.gov These analyses are typically performed on a C18 stationary phase with a mobile phase consisting of a mixture of methanol (B129727) and water. researchgate.netnih.gov

Recrystallization and Precipitation Techniques

Recrystallization is a primary technique for the purification of solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below.

Common solvents and solvent systems used for the recrystallization of related amide compounds include:

Ethanol: A versatile solvent for many organic compounds with minor impurities. rochester.edu

Hexane/Acetone: A good solvent mixture, particularly when slow evaporation can be employed. rochester.edu

Hexane/Ethyl Acetate: Another common mixture, though sometimes less effective than hexane/acetone. rochester.edu

Ethanol: Has been used specifically for the recrystallization of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives. nih.gov

The process generally involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of crystals. The purified compound is then collected by filtration. The formation of single crystals suitable for X-ray diffraction analysis is often a goal of the recrystallization process, providing definitive structural confirmation. researchgate.netnih.gov

Yield Optimization and Reaction Efficiency Analysis

The efficiency of the synthesis of this compound derivatives is a key consideration, with the goal of maximizing the product yield while minimizing waste and reaction time.

Analysis of reported synthetic procedures indicates that microwave-assisted reactions often provide high yields in significantly shorter reaction times compared to conventional heating methods. For example, the condensation of 3-hydroxynaphthalene-2-carboxylic acid with anilines under microwave irradiation for as little as 15 minutes can lead to good yields. nih.govresearchgate.net

The choice of coupling reagents and reaction conditions in the aminolysis step is also critical. The one-pot synthesis using PCl₃ in chlorobenzene under microwave conditions is favored for its efficiency in producing various N-aryl-hydroxynaphthalene-carboxamides. researchgate.netresearchgate.net The yields for these reactions are generally reported as being good to excellent, though they vary depending on the specific substrates used. Careful optimization of reactant stoichiometry, temperature, and reaction time is essential to maximize the yield and minimize the formation of byproducts.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

The precise molecular geometry and electronic makeup of N-phenylnaphthalene-2-carboxamide have been determined through the application of various spectroscopic methods. These techniques provide complementary information that, when pieced together, offers a holistic view of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals a series of signals corresponding to the distinct protons in the molecule. The aromatic region of the spectrum is particularly complex due to the overlapping signals of the naphthalene (B1677914) and phenyl protons.

A detailed analysis, often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), allows for the unambiguous assignment of each proton. The protons of the naphthalene ring system typically appear at lower field (higher ppm values) compared to those of the phenyl ring, owing to the more extensive π-electron system of the naphthalene moiety. The amide proton (N-H) usually presents as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Naphthalene H | (Specific ppm values) | (e.g., d, t, m) |

| Phenyl H | (Specific ppm values) | (e.g., d, t, m) |

| Amide H | (Specific ppm values) | (e.g., br s) |

Note: Specific chemical shift values and coupling constants are dependent on the solvent and the magnetic field strength of the NMR instrument. The data presented here are representative.

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons of the naphthalene and phenyl rings resonate in the region of 110-150 ppm.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in distinguishing between primary, secondary, tertiary, and quaternary carbons and in correlating each carbon signal to its directly attached proton(s).

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl C | (Specific ppm value) |

| Naphthalene C | (Specific ppm values) |

| Phenyl C | (Specific ppm values) |

Note: The specific chemical shifts are illustrative and can vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent vibrational modes are associated with the amide linkage and the aromatic rings.

The IR spectrum typically shows a strong absorption band for the N-H stretching vibration around 3300 cm⁻¹, and a sharp, intense band for the C=O (amide I) stretching vibration in the region of 1650-1680 cm⁻¹. The C-N stretching and N-H bending (amide II) vibrations also give rise to characteristic bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300 | ~3300 |

| C=O Stretch (Amide I) | ~1660 | ~1660 |

| N-H Bend (Amide II) | ~1540 | - |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

| Aromatic C-H Stretch | >3000 | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from π → π* transitions within the extended conjugated system of the naphthalene and phenyl rings.

The presence of the amide group can also influence the electronic spectrum. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are sensitive to the solvent polarity, reflecting the nature of the electronic transitions and the interaction of the molecule with its environment. Studies on related aromatic amides have shown that the electronic transitions are often localized on the aromatic moieties, with some degree of charge transfer character.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structural features. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (247.29 g/mol ).

Under electron ionization (EI), the molecule undergoes fragmentation, leading to the formation of characteristic fragment ions. Common fragmentation pathways for amides include cleavage of the amide bond. For this compound, this would lead to the formation of the naphthoyl cation and the anilino radical, or the phenyl isocyanate radical cation and the naphthalene molecule. The analysis of these fragment ions provides further confirmation of the compound's structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 247 | [C₁₇H₁₃NO]⁺ (Molecular Ion) |

| 155 | [C₁₁H₇O]⁺ (Naphthoyl cation) |

| 127 | [C₁₀H₇]⁺ (Naphthalenyl cation) |

| 93 | [C₆H₅NH₂]⁺ (Aniline radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography and Solid-State Structural Studies

The precise arrangement of atoms and molecules in the crystalline state provides fundamental insights into the intermolecular forces that govern the solid-state properties of this compound.

Crystal Structure Determination and Unit Cell Parameters

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic crystal system. The specific unit cell parameters are detailed in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C 1 c 1 |

| a (Å) | 28.7372 |

| b (Å) | 5.4797 |

| c (Å) | 7.8381 |

| α (°) | 90 |

| β (°) | 104.767 |

| γ (°) | 90 |

| Volume (ų) | 1192.3 |

| Z | 4 |

Analysis of Intermolecular and Intramolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular interactions. A prominent feature is the presence of a strong intermolecular N–H···O hydrogen bond, which is a common motif in the crystal packing of related N-phenyl-2-naphthamide derivatives. rsc.org This interaction plays a crucial role in the formation of supramolecular assemblies.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound have been reported, the potential for different packing arrangements due to the flexibility of the molecule and the variety of intermolecular interactions suggests that polymorphism could be possible. Studies on related amide structures have revealed the existence of polymorphs, where variations in hydrogen bonding and π-stacking lead to different crystal structures. mdpi.com Crystal engineering principles, which involve the rational design of crystal structures based on an understanding of intermolecular interactions, could be applied to explore and potentially isolate different polymorphic forms of this compound.

Conformational Analysis and Molecular Dynamics

The conformational flexibility of this compound, particularly the rotation around the amide and C-N bonds, is crucial for its behavior in solution and its interaction with other molecules.

Preferred Conformations and Planarity Assessment

Computational studies on related N-aryl amides indicate that the preference for a particular conformation is a balance between steric hindrance and electronic effects. eurjchem.com For this compound, the preferred conformation in solution is likely to be one that minimizes steric clashes between the aromatic rings while allowing for favorable electronic interactions.

Rotational Barriers and Dynamic Structural Features

The rotation around the C-N amide bond in this compound is restricted due to its partial double bond character. This restriction can lead to the existence of rotational isomers (rotamers). While specific experimental or computational data on the rotational barrier for this compound is not available, studies on similar amide systems have shown that the energy barrier for rotation around the amide bond can be significant. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the electronic structure and properties of molecules from first principles. These calculations are fundamental to understanding the behavior of N-phenylnaphthalene-2-carboxamide at a molecular level.

Geometry Optimization and Energetically Preferred Conformations

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation, of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its shape.

Interactive Data Table: Crystal Structure Data for this compound

Below are the crystallographic parameters for this compound, which describe the unit cell of its crystal lattice. nih.gov

| Parameter | Value |

| Formula | C17H13NO |

| Space Group | C 1 c 1 |

| a (Å) | 28.7372 |

| b (Å) | 5.4797 |

| c (Å) | 7.8381 |

| α (°) | 90 |

| β (°) | 104.767 |

| γ (°) | 90 |

| Z | 4 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is likely to be distributed over the electron-rich naphthalene (B1677914) and phenyl rings, while the LUMO may be centered on the carboxamide group and the aromatic systems. A precise determination of the HOMO-LUMO gap and the visualization of these orbitals would require specific DFT calculations that have not been reported in the available literature for this compound.

Partial Atomic Charge Distributions and Electrophilicity Index

The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges on each atom. This information helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. In this compound, the oxygen and nitrogen atoms of the amide group are expected to carry negative partial charges, while the carbonyl carbon and the amide hydrogen are likely to be positively charged.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, it is possible to simulate the IR and Raman spectra, which can then be compared with experimental data to confirm the molecular structure and vibrational mode assignments. Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR spectra. Although experimental spectra for this compound and its derivatives may exist, specific theoretical predictions for the parent compound are not documented in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

Correlation of Microscopic Properties with Biological Endpoints

In a QSAR study involving this compound and its derivatives, various calculated microscopic properties (descriptors) would be correlated with a measured biological endpoint, such as the inhibition of a specific enzyme or the cytotoxicity against a cancer cell line. These descriptors can include electronic properties (e.g., HOMO-LUMO gap, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

The goal is to develop a predictive model that can estimate the biological activity of new, untested compounds based on their calculated descriptors. While QSAR studies have been conducted on various classes of carboxamides and naphthalene derivatives, a specific QSAR model that includes this compound and correlates its microscopic properties with a defined biological endpoint has not been found in the reviewed literature. Such a study would be valuable for guiding the design of new analogues with potentially enhanced biological activities.

Pharmacophore Mapping and Ligand-Based Drug Design Principles

Pharmacophore mapping is a cornerstone of ligand-based drug design, enabling the identification of essential structural features responsible for a molecule's biological activity. For the this compound scaffold and its derivatives, this approach has been instrumental in elucidating the key molecular interactions that govern their therapeutic potential.

The fundamental principle involves identifying a common set of steric and electronic features from a series of active compounds. For this compound analogs, the carboxamide linkage is pivotal. nih.gov This group, which mimics a peptide bond, often acts as a molecular anchor, forming crucial hydrogen bonds with biological targets. nih.gov The naphthalene and phenyl rings provide a large hydrophobic scaffold, contributing to binding affinity through van der Waals and π-π stacking interactions.

In studies on related N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides, pharmacophore models have been developed that typically consist of several key features: hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic or aromatic regions. mdpi.comnih.gov For instance, a consensus pharmacophore for antimicrobial derivatives highlighted the importance of the hydroxyl group (as an HBD/HBA), the carboxamide oxygen (as an HBA), and the aromatic rings. mdpi.com The relative spatial arrangement of these features is critical for activity.

Ligand-based drug design for this class of compounds often employs these pharmacophore models to screen virtual libraries for new potential hits or to guide the synthesis of more potent analogs. nih.gov By understanding the essential features, medicinal chemists can strategically modify the this compound structure, such as by adding substituents to the phenyl ring, to enhance interactions with a target receptor while maintaining the core pharmacophoric geometry. nih.gov

Analysis of Substitution Effects on Molecular Properties

The molecular properties of this compound can be finely tuned by introducing various substituents onto the phenyl or naphthalene rings. Computational analyses, particularly Density Functional Theory (DFT) calculations, are employed to predict how these substitutions influence electronic properties, molecular geometry, and potential biological activity. researchgate.net

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) can also impact activity. In some series of naphthalene-carboxanilides, electron-neutral or slightly electron-withdrawing substituents were found to be preferable for antimycobacterial activity, suggesting that a delicate electronic balance is often required. nih.gov

The position of the substituent is also critical. Ortho, meta, and para substitutions can lead to different molecular conformations due to steric hindrance or the potential for intramolecular hydrogen bonding. This, in turn, affects how the molecule fits into a target's binding site. mdpi.com For instance, in one study on different isomers, a difluoro substitution at the 2,5-positions of the anilide ring was found to be particularly advantageous for activity. researchgate.net Computational studies show that even small energy differences between isomers can dictate the predominant tautomeric form or conformation in solution. researchgate.net

Lipophilicity and Distribution Coefficient Calculations

Lipophilicity is a critical physicochemical property that influences a compound's solubility, permeability across biological membranes, and interactions with target proteins. It is commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D).

Theoretical Determination of log P and Clog P Values

The partition coefficient (P) is the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. nih.gov Log P is a calculated value (Clog P) derived from the compound's structure. Various computational algorithms exist, which sum the contributions of individual atoms or molecular fragments. chemaxon.com

For the parent compound, this compound, a computationally derived XLogP3 value is reported as 4.6, indicating significant lipophilicity. nih.gov Different software programs may yield slightly different Clog P values due to the varying algorithms and fragment databases they employ. nih.gov

The table below presents theoretical log P values for this compound and a related derivative from different computational methods, illustrating the range of predictions.

| Compound | Method | Calculated log P | Source |

| This compound | XLogP3 | 4.6 | PubChem nih.gov |

| N-[4-(morpholin-4-ium-4-ylmethyl)phenyl]naphthalene-2-carboxamide | XLogP3 | 3.5 | PubChem nih.gov |

This table is for illustrative purposes. Values can vary based on the specific software and version used.

pH-Dependent Distribution Coefficients (log D)

For ionizable compounds, lipophilicity is more accurately described by the distribution coefficient (log D), which accounts for all species (neutral and ionized) at a specific pH. chemaxon.comjuniperpublishers.com The this compound molecule contains an amide group which can be protonated or deprotonated, although typically at pH values outside the physiological range. However, substituents on the phenyl or naphthalene rings can significantly alter the pKa of the amide proton, making the molecule's ionization state pH-dependent.

Predictive Modeling for Biological System Interactions (excluding bioavailability metrics)

Computational models are frequently used to predict how this compound and its analogs might interact with biological systems, primarily by forecasting their binding to specific protein targets. These methods help prioritize compounds for synthesis and experimental testing.

One powerful technique is molecular docking . This method computationally places a ligand (the carboxamide) into the binding site of a target protein and scores the potential poses based on binding energy and intermolecular interactions. For example, in a study of quinoxaline-2-carboxamides, docking was used to identify human DNA topoisomerase as a potential target for an anticancer analog. mdpi.com This approach can reveal key interactions, such as hydrogen bonds between the carboxamide group and amino acid residues or hydrophobic interactions involving the naphthalene rings. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models provide another predictive approach. QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For naphthalene carboxamides, QSAR models have been built using descriptors for lipophilicity (Clog P), electronic properties, and molecular shape to predict activities like cytotoxicity or enzyme inhibition. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives. Integrative approaches that combine chemical descriptors with data from biological assays can further enhance the predictive accuracy of these models. nih.gov

Reaction Mechanism Studies and Thermodynamic/Kinetic Profiling

Understanding the reaction mechanism for the formation of this compound is crucial for optimizing its synthesis. A common synthetic route involves the condensation of 2-naphthoic acid (or its acid chloride) with aniline (B41778). mdpi.com

Computational studies on analogous reactions, such as the formation of N-phenylphthalimide from phthalanilic acid, provide insight into the likely mechanism. mdpi.com These studies suggest a two-step addition-elimination pathway.

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aniline nitrogen atom on the carbonyl carbon of the 2-naphthoyl group. This step is often the rate-determining step and leads to the formation of a tetrahedral intermediate. mdpi.com

Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the stable amide bond. mdpi.com

Computational models indicate that this process can be catalyzed. For example, acetic acid has been shown to act as a bifunctional catalyst, facilitating the proton transfers required for both the formation and breakdown of the tetrahedral intermediate through a cyclic transition state. mdpi.com

Thermodynamic and Kinetic Profiling: Theoretical calculations can also predict the thermodynamic and kinetic parameters of the reaction.

Kinetics: The energy barrier, or activation energy (Ea), for the reaction can be calculated from the energy difference between the reactants and the transition state. scirp.org A lower activation energy implies a faster reaction rate. Computational studies can map the entire reaction energy profile, identifying intermediates and the highest energy barrier, which corresponds to the rate-limiting step. mdpi.com

The table below illustrates the type of data generated from such computational studies, using a hypothetical reaction profile.

| Parameter | Description | Typical Computational Output |

| ΔE | Reaction Energy | Difference in electronic energy between products and reactants. |

| ΔH | Enthalpy of Reaction | Heat absorbed or released during the reaction. |

| ΔG | Gibbs Free Energy of Reaction | Determines the spontaneity of the reaction. |

| Ea | Activation Energy | Energy barrier that must be overcome for the reaction to occur. |

This table shows key parameters obtained from computational reaction profiling. scirp.org

Computational Simulation of Reaction Pathways

The synthesis of this compound typically proceeds via the reaction of a derivative of naphthalene-2-carboxylic acid (like naphthoyl chloride) with aniline. This is a classic example of nucleophilic acyl substitution. Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction.

The generally accepted mechanism for this type of amide formation involves a two-step process:

Nucleophilic Attack: The nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the naphthoyl derivative. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is a high-energy species. It collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion in the case of naphthoyl chloride).

DFT calculations can model these steps, providing detailed geometries of the reactants, the transition state, the tetrahedral intermediate, and the products. iitk.ac.inchemistnotes.com For instance, studies on similar acylation reactions have shown that the presence of a base, as in the Schotten-Baumann reaction, can be explicitly modeled to understand its role in deprotonating the amine or neutralizing the acidic byproduct. pw.livevedantu.combyjus.com

The reaction pathway can be influenced by the solvent, and computational models can account for this by using implicit or explicit solvent models. These simulations would reveal the energetic preference for the reaction to proceed in different solvent environments.

Transition State Characterization and Activation Energies

A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS). According to transition state theory, the rate of a reaction is determined by the energy difference between the reactants and the highest energy point along the reaction coordinate, the transition state. wikipedia.org

Computational methods are used to locate the transition state structure on the potential energy surface. This is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Vibrational frequency analysis is then performed to confirm the nature of the transition state; a genuine TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the C-N bond).

The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). wikipedia.org While specific values for the this compound synthesis are not published, analogous computational studies on amide bond formation provide insights. For example, DFT calculations on the reaction of benzoyl chloride with aniline would yield activation energies that are expected to be in a similar range.

Below is a hypothetical data table illustrating the kind of results a computational study on the reaction of 2-naphthoyl chloride with aniline might produce, based on data from analogous systems.

| Reaction Step | Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactants | 2-Naphthoyl chloride + Aniline | 0 | N/A |

| Transition State 1 (TS1) | [Tetrahedral intermediate formation] | +15 to +25 | -200 to -400 |

| Intermediate | Tetrahedral Adduct | +5 to +10 | N/A |

| Transition State 2 (TS2) | [Leaving group departure] | +10 to +20 | -150 to -300 |

| Products | This compound + HCl | -10 to -20 | N/A |

Note: The values in this table are illustrative and based on general knowledge of similar reactions. They are not experimental or calculated data for this specific reaction.

Enthalpy and Gibbs Free Energy Changes in Chemical Transformations

Beyond kinetics, computational chemistry can also provide crucial thermodynamic data for the formation of this compound. The key thermodynamic quantities are the enthalpy change (ΔH) and the Gibbs free energy change (ΔG) of the reaction.

Enthalpy Change (ΔH): This represents the heat of reaction, indicating whether the reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). The formation of an amide bond from an acyl chloride and an amine is typically an exothermic process. Computational methods like the G4 method have been used to calculate bond dissociation enthalpies and enthalpies of formation for a wide range of amides, showing that substituents can have a significant effect on these values. researchgate.net

Gibbs Free Energy Change (ΔG): This is the ultimate determinant of a reaction's spontaneity at a given temperature and pressure. It incorporates both the enthalpy change and the entropy change (ΔS) of the reaction (ΔG = ΔH - TΔS). For a reaction to be spontaneous, ΔG must be negative. The formation of this compound is an exergonic (spontaneous) process under standard conditions.

Theoretical calculations can determine the electronic energy of reactants and products. By including corrections for zero-point vibrational energy, thermal energy, and entropy, it is possible to calculate ΔH and ΔG with reasonable accuracy. Studies on the thermodynamics of amide hydrogen bond formation have shown that the stability of the amide group is significantly influenced by its environment. nih.gov

The following table provides hypothetical thermodynamic data for the formation of this compound, based on values for similar amide formation reactions.

| Thermodynamic Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15 to -25 |

| Entropy of Reaction (TΔS) | -5 to -10 |

| Gibbs Free Energy of Reaction (ΔG) | -10 to -20 |

Note: The values in this table are illustrative and based on general knowledge of similar reactions. They are not experimental or calculated data for this specific reaction.

These computational insights are invaluable for optimizing reaction conditions, understanding reaction mechanisms, and predicting the properties of new compounds without the need for extensive and time-consuming experimental work.

Biological Activity Research and Mechanistic Insights Non Clinical Focus

Antimicrobial Efficacy Investigations

The naphthalene (B1677914) carboxamide scaffold has been a focal point of research for developing new antimicrobial agents. Studies have explored how different substitutions on the naphthalene and phenyl rings influence the spectrum and potency of these compounds against a variety of microbial pathogens.

Derivatives of naphthalene-2-carboxamide have demonstrated notable efficacy against challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that specific substitutions are crucial for potent activity.

For instance, a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial properties. Among them, N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide exhibited powerful, submicromolar activity against MRSA isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 0.16 to 0.68 µM. mdpi.com Their effectiveness against MRSA strains suggests that their mechanism of action is likely not impeded by the mecA gene, which confers resistance to methicillin. mdpi.com

In another study, 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide and N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide were found to have a significant MIC of 12 µM against all tested MRSA strains, an activity level four times higher than the standard antibiotic ampicillin. mdpi.com Similarly, certain carbamate (B1207046) derivatives, such as 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate , showed potent antistaphylococcal effects with MIC values of 42 µM against MRSA. nih.govfrontiersin.org

These findings underscore the potential of the N-phenylnaphthalene-2-carboxamide scaffold in developing new agents to combat drug-resistant Gram-positive infections.

Interactive Data Table: Efficacy of Naphthalene-2-carboxamide Derivatives Against Gram-Positive Bacteria

| Compound Name | Bacterium | MIC (µM) | Source |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA | 0.16 - 0.68 | mdpi.com |

| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA | 0.16 - 0.68 | mdpi.com |

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | MRSA | 12 | mdpi.com |

| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA | 12 | mdpi.com |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | MRSA | 42 | nih.govfrontiersin.org |

| 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | MRSA | 42 | nih.govfrontiersin.org |

| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | MRSA | 26.0 | nih.gov |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | S. aureus & MRSA | 54.9 | nih.gov |

The efficacy of this compound derivatives against Gram-negative bacteria appears to be more limited compared to their activity against Gram-positive strains. The outer membrane of Gram-negative bacteria often presents a formidable barrier to many chemical compounds. However, specific structural modifications have yielded some promising results.

One derivative, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide , was found to be active against Escherichia coli with an MIC of 23.2 μM. nih.gov This indicates that with appropriate substitutions, the naphthalene carboxamide structure can overcome the resistance mechanisms of some Gram-negative species. Further research into related naphtho nih.govontosight.ainih.govtriazol-thiadiazin derivatives also showed growth inhibition of E. coli and Pseudomonas aeruginosa. nih.gov

The this compound framework has been extensively investigated for its antimycobacterial properties, showing significant potential against both Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).

Several studies have highlighted the importance of a hydroxyl group on the naphthalene ring for antimycobacterial activity. A series of N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides demonstrated notable effects against M. kansasii. ontosight.ainih.gov Specifically, 2-hydroxy-N-phenylnaphthalene-1-carboxamide showed an MIC of 15.2 µmol/L against M. kansasii, while 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide was active against M. marinum with an MIC of 51.9 µmol/L. nih.gov

Activity against M. tuberculosis has also been a key finding. The derivative N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide showed an MIC of 23 µM against this pathogen. mdpi.com Furthermore, certain carbamate derivatives, including 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate , displayed antimycobacterial activity against both M. kansasii and M. marinum with MICs of 21 µM. nih.govfrontiersin.org

Research into positional isomers has also been fruitful. Several N-phenylnaphthalene-1-carboxamide derivatives, such as N-(2-Methoxyphenyl)naphthalene-1-carboxamide , demonstrated activity against Mycobacterium avium subsp. paratuberculosis that was twice as potent as the standard drug rifampicin (B610482). mdpi.com

Interactive Data Table: Efficacy of Naphthalene Carboxamide Derivatives Against Mycobacteria

| Compound Name | Bacterium | MIC (µM) | Source |

| 2-hydroxy-N-phenylnaphthalene-1-carboxamide | M. kansasii | 15.2 | nih.gov |

| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | M. marinum | 51.9 | nih.gov |

| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | M. kansasii, M. marinum | 21 | nih.govfrontiersin.org |

| 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | M. kansasii, M. marinum | 21 | nih.govfrontiersin.org |

| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 23 | mdpi.com |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 10 | mdpi.com |

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | M. avium subsp. paratuberculosis | >2x more active than Rifampicin | mdpi.com |

Investigations into the antifungal properties of this compound and its direct analogs are less common in the available literature. However, studies on related structures containing the naphthalene or carboxamide moiety suggest the potential for antifungal activity. For example, various N-substituted naphthalimides have been screened for activity against Candida albicans. sphinxsai.com Similarly, other naphthalene derivatives have been tested against fungi like Aspergillus niger and Candida albicans. nih.gov While these studies confirm the broader interest in naphthalene-based structures for antifungal applications, specific data on this compound against the listed fungal species is not prominently documented.

Antineoplastic Investigations (Cell-Based, Non-Human)

The cytotoxic potential of the this compound scaffold against cancer cells is an emerging area of research, with several studies exploring related structures.

While direct studies on this compound against human colon carcinoma cell lines are not widely reported, research on analogous compounds provides a strong rationale for further investigation. For instance, a series of N-substituted 1H-indole-2-carboxamides, which share the carboxamide linker, were evaluated against a panel of cancer cells including the HCT-116 human colon cancer line. biosynth.com One compound from this series demonstrated a potent IC₅₀ value of 1.01 µM against HCT-116 cells. biosynth.com

Another study focused on N-phenyl-5-carboxamidyl isoxazoles, where a derivative, N-(4-chlorophenyl)-5-carboxamidyl isoxazole , was found to be highly active against mouse colon tumor cells with an IC₅₀ of 2.5 μg/mL. mdpi.com More recently, a derivative of N-phenyl-2-(aniline) benzamide, known as N53, has been identified as a dual inhibitor of Topo I and COX-2 with significant anti-colon cancer activity in vitro against RKO and HT29 human colon cancer cells. researchgate.net

These findings, although not on the exact target compound, highlight the potential of the N-phenyl-carboxamide structural motif in the design of novel therapeutics for colon cancer.

Exploration of p53-Independent Mechanisms of Action

While the tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, research has also uncovered p53-independent pathways that can lead to cell death. nih.govnih.gov These mechanisms can be triggered by various cellular stresses. nih.govnih.gov For instance, the loss of function in the Fanconi anemia (FANC) pathway can elevate the expression of the p21 protein, a cell cycle inhibitor, in a manner that is partially independent of p53. nih.gov In certain cellular contexts, this p21 overexpression can contribute to genetic instability when p53 is not functional. nih.gov Although specific investigations into the p53-independent activities of this compound itself are not extensively detailed, the exploration of such pathways remains a pertinent area of research for novel chemical entities. The ability of a compound to induce cell death irrespective of p53 status is of significant interest, particularly for therapeutic strategies targeting cancers with mutated or deficient p53. nih.gov

Enzyme Inhibition Studies and Receptor Interaction Research

A significant area of research for derivatives of this compound is their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.govresearchgate.netresearchgate.net Studies have shown that this compound derivatives, particularly hydroxylated and halogenated forms, can act as potent PET inhibitors. nih.govresearchgate.net The mechanism of action is believed to involve the inhibition of Photosystem II (PS II) on the acceptor side, specifically in the section between the primary electron donor P680 and the plastoquinone (B1678516) QB binding site. nih.govresearchgate.net

The inhibitory activity is highly dependent on the nature and position of substituents on the anilide (phenyl) ring. nih.govresearchgate.net For instance, 1-Hydroxy-N-phenylnaphthalene-2-carboxamides with multihalogen substitutions on the anilide ring have demonstrated strong PET inhibition. nih.govresearchgate.net Interactions between the compounds and chlorophyll (B73375) a, as well as aromatic amino acids within the pigment-protein complexes of PS II, have been confirmed through fluorescence spectroscopy. nih.govresearchgate.net The amide bridge (-CONH-) in these molecules is considered crucial for the interaction that leads to PET inhibition. mdpi.com

Table 1: PET Inhibition by this compound Derivatives Data sourced from studies on spinach (Spinacia oleracea L.) chloroplasts.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 1-Hydroxy-N-(3,5-dichlorophenyl)naphthalene-2-carboxamide | 5.2 | nih.gov |

| 1-Hydroxy-N-(4-bromo-3-chlorophenyl)naphthalene-2-carboxamide | 6.7 | nih.gov |

| 1-Hydroxy-N-(2,5-dibromophenyl)naphthalene-2-carboxamide | 7.6 | nih.gov |

| 1-Hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide | 8.0 | nih.gov |

| 6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide | 10.8 | researchgate.net |

| N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 24.5 | mdpi.com |

| Unsubstituted 2-hydroxy-N-phenylnaphthalene-1-carboxamide | 28.9 | mdpi.com |

| N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | 44.2 | mdpi.com |

The structural framework of this compound and its analogues makes them candidates for interaction with various biological macromolecules. Compounds featuring similar carboxamide linkages have been explored for their potential to inhibit enzymes or act as receptor antagonists in various disease models. ontosight.ai The naphthalene and phenyl rings provide a scaffold that can be tailored through chemical modification to fit into the binding sites of proteins like proteases or G-protein coupled receptors. However, specific studies detailing the evaluation of this compound or its direct derivatives as protease inhibitors or receptor antagonists are not prominently featured in the available research. ontosight.ai Further investigation is required to characterize these potential activities.

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins using adenosine (B11128) triphosphate (ATP). nih.gov The ATP-binding cleft, or pocket, within the kinase domain is a highly conserved and druggable target. nih.gov Small molecule inhibitors are often designed to compete with ATP by binding within this pocket. nih.gov These inhibitors are broadly categorized based on their interaction with the DFG (Asp-Phe-Gly) motif, a key component of the activation loop near the ATP-binding site. nih.gov While many kinase inhibitors have been developed, there is no specific evidence in the provided research to suggest that this compound has been evaluated for its ability to bind to the ATP pockets of kinases. Nevertheless, its aromatic structure represents a type of scaffold that could theoretically be adapted to target these sites.

Derivatives of this compound have shown promise as antimycobacterial agents, with their mechanism potentially linked to the disruption of energy metabolism. nih.govnih.gov Research on N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides demonstrated a significant reduction in the metabolic activity and viability of Mycobacterium tuberculosis H37Ra. nih.gov This suggests an interference with the bacterium's energy production pathways. nih.gov Targeting energy metabolism is a key strategy in developing new drugs against M. tuberculosis, as it can affect both replicating and dormant bacteria and potentially overcome drug resistance mechanisms that rely on energy-dependent efflux pumps. nih.gov The active compound in the frontline anti-tuberculosis drug pyrazinamide, for example, is thought to interfere with the proton motive force, a critical component of energy generation. nih.gov

Some hydroxynaphthalenecarboxamide derivatives have exhibited antimycobacterial activity that is comparable or even superior to standard drugs like rifampicin and isoniazid. nih.gov

Table 2: Antimycobacterial Activity of this compound Derivatives

| Compound | Target Strain | MIC (µM) | Reference |

|---|---|---|---|

| 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide | M. tuberculosis | 12 | nih.gov |

| N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | M. kansasii | 14.2 | researchgate.net |

| N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | M. marinum | 28.4 | researchgate.net |

Structure-Activity Relationship (SAR) and Structural Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of this compound derivatives. Research has consistently shown that both the type and position of chemical substituents significantly influence the compound's activity. nih.govresearchgate.net

For the inhibition of photosynthetic electron transport, lipophilicity and the electronic properties of substituents on the anilide moiety are key determining factors. nih.govresearchgate.net Halogen substitutions, for example, have been shown to enhance PET inhibitory activity, with specific multi-halogenation patterns leading to highly potent compounds. nih.govresearchgate.net The position of the substituent also matters; meta-substituted derivatives were found to be more active PET inhibitors than ortho-substituted ones. researchgate.net

In the context of antimycobacterial activity, lipophilicity has also been identified as a primary physicochemical parameter influencing the efficacy of N-(alkoxyphenyl)hydroxynaphthalenecarboxamides. nih.gov The length and branching of the alkoxy chain on the phenyl ring can be modulated to optimize this property, thereby enhancing the compound's ability to penetrate the mycobacterial cell wall and exert its effect. These SAR insights are vital for the rational design and synthesis of more potent and selective this compound-based agents.

Elucidation of Structural Determinants for Potency and Selectivity

The potency and selectivity of this compound derivatives are intricately linked to their three-dimensional structure and the nature of their substituents. The core structure, consisting of a naphthalene ring system linked to a phenyl ring via a carboxamide bridge, provides a rigid framework that can be functionalized at various positions to modulate biological activity.

Research has shown that the mutual position of the carboxamide and a phenolic moiety, when present, is a critical determinant of the biological activity spectrum. mdpi.com For instance, in a series of 3-hydroxynaphthalene-2-carboxanilides, which are structural analogues, the specific substitution patterns on the anilide (phenyl) ring were found to be crucial for their anti-infective and antineoplastic activities. mdpi.com

Furthermore, the conformation of the molecule, influenced by the substituents, plays a significant role in its interaction with biological targets. Shifting the carboxamide group in related scaffolds, such as from the 3-position to the 2-position in naphtho[2,3-f]indoles, has been shown to increase lipophilicity and binding to P-glycoprotein (P-gp), which is implicated in multidrug resistance in cancer. nih.gov This highlights that even subtle changes in the core scaffold can lead to profound differences in biological properties.

The following table summarizes the activity of selected this compound derivatives, illustrating the impact of structural modifications on their biological potency.

| Compound Name | Modification | Biological Activity | Reference |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 3,5-bis(trifluoromethyl) substitution on the phenyl ring | Submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) | mdpi.com |

| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 2-chloro-5-(trifluoromethyl) substitution on the phenyl ring | Submicromolar activity against MRSA | mdpi.com |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 4-bromo-3-(trifluoromethyl) substitution on the phenyl ring | Activity against Mycobacterium tuberculosis | mdpi.com |

| Naphthoindole-2-carboxamide derivative 1a | (S)-3-aminopyrrolidine in the carboxamide fragment | High antiproliferative activity against P-gp-positive leukemia cells | nih.gov |

Impact of Aromatic Ring Substitution on Biological Profile

The substitution pattern on the aromatic rings of the this compound scaffold is a key determinant of the resulting biological profile. Researchers have extensively investigated the effects of various substituents on both the naphthalene and the phenyl rings to optimize activity against different biological targets.

In the context of antimicrobial agents, substitutions on the phenyl ring of 3-hydroxynaphthalene-2-carboxamides have been shown to be particularly impactful. For example, the introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) and halogens (e.g., -Cl, -Br), has been found to enhance antibacterial activity. mdpi.com Specifically, N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The presence of a mono-halogenated carboxamide derivative with a –CF3 substituent was also associated with an increased activity profile. mdpi.com

The position of the substituents is also critical. A study on N-aryl-1-hydroxynaphthalene-2-carboxanilides revealed that N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide exhibited potent antistaphylococcal activity, comparable to or even exceeding that of clinically used antibiotics. researchgate.net

The following table details the effects of different aromatic ring substitutions on the antimicrobial activity of this compound derivatives.

| Compound | Phenyl Ring Substitution | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 3,5-bis(trifluoromethyl) | MRSA | 0.16–0.68 µM | mdpi.com |

| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 2-chloro-5-(trifluoromethyl) | MRSA | 0.16–0.68 µM | mdpi.com |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 4-bromo-3-(trifluoromethyl) | M. tuberculosis | 10 µM | mdpi.com |

| N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | 3,5-dichloro | S. aureus | 0.37 µM | researchgate.net |

Role of Lipophilicity in Biological Activity Modulation

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical parameter that significantly influences the biological activity of this compound derivatives. nih.gov This property affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it governs the ability of a compound to cross biological membranes. nih.govmdpi.com

In the development of antimycobacterial agents based on the this compound scaffold, lipophilicity has been identified as a primary factor influencing their activity. mdpi.com For N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides, a clear correlation was observed between their lipophilicity and their efficacy against Mycobacterium smegmatis and Mycobacterium kansasii. mdpi.com Generally, substances with moderate lipophilicity tend to be better absorbed through cell membranes. nih.gov

Furthermore, in the context of cancer, increasing the lipophilicity of naphthoindole-2-carboxamides by shifting the position of the carboxamide group was shown to enhance their ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp). nih.gov This is because more lipophilic compounds can better partition into the lipid bilayer of cell membranes, potentially bypassing efflux pumps like P-gp. nih.govnih.gov However, excessively high lipophilicity can lead to poor aqueous solubility and increased storage in fatty tissues, which may not be desirable. nih.gov

The table below illustrates the relationship between lipophilicity (expressed as XLogP3) and the biological activity of selected this compound derivatives.

| Compound | XLogP3 | Biological Activity | Reference |

| This compound | 4.6 | Core structure for derivatization | nih.gov |

| Naphthoindole-2-carboxamides | Increased lipophilicity compared to 3-isomers | Potent against P-gp resistant tumor cells | nih.gov |

| N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides | Lipophilicity is a key determinant of activity | Antimycobacterial activity | mdpi.com |

Design and Synthesis of Analogues for Enhanced Activity (excluding therapeutic efficacy)

The rational design and synthesis of analogues based on the this compound scaffold have been a fruitful area of research, leading to compounds with enhanced biological activities. This process often involves creating a pharmacophore model based on a known active compound and then synthesizing novel derivatives that fit this model.

One such approach was used to design a novel class of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides as agents to reverse multidrug resistance (MDR) in cancer. nih.gov Using the potent MDR reversal agent Elacridar as a template, a pharmacophore was generated, and new compounds were synthesized by condensing 6-methoxynaphthalene-2-carboxylic acid with appropriate amines. nih.gov These synthesized analogues effectively reversed adriamycin resistance in a murine lymphocytic leukemia cell line. nih.gov